N-Methyl Carvedilol-d3 (hydrochloride salt) is a derivative of Carvedilol, a medication primarily used to treat high blood pressure and heart failure. This compound is distinguished by the presence of three deuterium atoms, which are isotopes of hydrogen, making it a labeled analogue useful for various research applications. The molecular formula of N-Methyl Carvedilol-d3 is , and it has a molecular weight of approximately 459.98 g/mol .
Carvedilol itself functions as a non-selective beta-adrenergic antagonist and alpha-1 blocker, leading to reduced heart rate and blood pressure, which helps alleviate the workload on the heart . The deuterated form, N-Methyl Carvedilol-d3, retains these pharmacological properties while providing enhanced stability in metabolic studies due to the incorporation of deuterium.
These methods ensure that the final product maintains high purity and structural integrity necessary for research applications.
N-Methyl Carvedilol-d3 exhibits biological activities similar to those of Carvedilol. It acts primarily as an adrenergic antagonist, which results in:
N-Methyl Carvedilol-d3 has several applications, including:
Interaction studies involving N-Methyl Carvedilol-d3 focus on its pharmacological effects when combined with other drugs. These studies help elucidate:
Such studies are crucial for optimizing therapeutic regimens involving beta-blockers.
Several compounds share structural or functional similarities with N-Methyl Carvedilol-d3. Here are some notable examples:
N-Methyl Carvedilol-d3 stands out due to its deuterated form, which enhances its stability and allows for more precise tracking in biological studies compared to non-labeled counterparts. This unique feature makes it particularly valuable in research settings where accurate measurements of drug metabolism and interaction are critical.
Deuterium incorporation into β-blocker derivatives represents a sophisticated approach to developing isotopically labeled pharmaceutical compounds with enhanced metabolic stability and improved pharmacokinetic properties [20] [21]. The selective placement of deuterium in active pharmaceutical ingredients leverages the kinetic isotope effect, where carbon-deuterium bonds demonstrate greater strength compared to carbon-hydrogen bonds due to the mass difference between the isotopes [22] [33].
Contemporary deuterium labeling methodologies for β-blocker derivatives employ several distinct strategic approaches. Hydrogen deuterium exchange reactions have emerged as particularly valuable tools for late-stage deuteration, enabling the preparation of deuterated compounds with high isotopic purities through iterative continuous-flow technology [6]. These recirculation processes grant access to deuterated compounds with precise site-selectivity or complete perdeuteration on demand, representing a fast, productive, and environmentally friendly approach [6].
Metal-catalyzed hydrogen deuterium exchange methodologies utilizing platinum group metals on carbon catalysts have demonstrated exceptional versatility in β-blocker deuteration [33]. The heterogeneous catalytic systems operate under milder reaction conditions with broad substrate scope, proving particularly useful for synthesizing various types of deuterium-labeled β-blocker derivatives [33]. These catalytic approaches typically employ deuterium oxide as an inexpensive deuterium source, with hydrogen gas serving as a key catalyst-activator to facilitate the hydrogen-deuterium exchange reactions [33].
Recent advancements in isotopic labeling techniques have focused on iridium, ruthenium, and nanoparticle catalysts for facilitating hydrogen isotope exchange reactions [4]. Iridium-based catalysts demonstrate highly effective selective and efficient hydrogen-deuterium exchange, crucial for producing deuterium-labeled β-blocker compounds [4]. Ruthenium catalysts provide robust catalytic activity and functional group tolerance, allowing for labeling of complex β-blocker structures, while nanoparticle catalysts composed of metals like iridium or ruthenium offer high surface area and reactivity under mild conditions [4].
Table 1: Deuterium Incorporation Methods for β-Blocker Derivatives
| Method | Catalyst System | Deuterium Source | Temperature Range | Selectivity | Reference |
|---|---|---|---|---|---|
| Hydrogen Deuterium Exchange | Platinum Group Metals/C | D₂O | 80-120°C | Site-selective | [33] |
| Continuous Flow Recirculation | Iridium/Ruthenium | D₂O | 60-100°C | Precise site-control | [6] |
| Metal-Catalyzed Exchange | Pd/C-Al | D₂O | 120°C | Complete exchange | [34] |
| Organocatalytic Methods | Tertiary Amine Resins | D₂O | 25-50°C | Terminal positions | [22] |
N-methylation reactions for carvedilol derivatives involve sophisticated mechanistic pathways that require careful optimization to achieve high yields and selectivity [35]. The N-methylation process typically employs reductive amination methodologies using formaldehyde derivatives as methylating agents in combination with suitable reducing systems [35] [19].
The mechanistic pathway for N-methylation of carvedilol derivatives begins with the formation of an iminium intermediate through condensation of the secondary amine functionality with formaldehyde or its derivatives [35]. This iminium species subsequently undergoes reduction by hydride-containing reducing agents such as sodium triacetoxyborohydride, sodium acetoxyborohydride, or sodium borohydride [1] [35]. The choice of reducing agent significantly influences both the reaction rate and the stereochemical outcome of the methylation process [1].
Mechanochemical approaches have emerged as promising alternatives for N-methylation reactions, offering solvent-free conditions and enhanced reaction efficiency [35]. Vibrational ball mill systems operating at 30 Hz frequency can achieve N-methylation of secondary amines within 20 minutes, yielding tertiary N-methylated amine derivatives in 78-95% yields [35]. The liquid-assisted grinding technique employs formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in the reductive amination process [35].
The optimization of N-methylation reactions requires careful consideration of multiple parameters including temperature, solvent system, reducing agent selection, and reaction time [1] [35]. Temperature control proves particularly critical, as elevated temperatures can lead to over-methylation or decomposition of sensitive β-blocker substrates [1]. Solvent selection influences both the solubility of reactants and the efficiency of hydride delivery to the iminium intermediate [1].
Alternative N-methylation strategies employ alkyl halide methylating agents in the presence of base systems [38]. These approaches typically utilize methyl iodide or dimethyl sulfate as methylating agents, with the reaction proceeding through a nucleophilic substitution mechanism [1] [38]. The choice of base, typically potassium carbonate or cesium carbonate, influences both the reaction rate and the degree of N-methylation achieved [1].
Table 2: N-Methylation Optimization Parameters for Carvedilol Derivatives
| Parameter | Optimal Conditions | Yield Range | Reaction Time | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, CH₂O, DCE | 85-95% | 3-6 hours | [1] |
| Mechanochemical | Formalin, NaBH(OAc)₃, Ball Mill | 78-95% | 20 minutes | [35] |
| Alkyl Halide Method | MeI, K₂CO₃, DMF | 70-90% | 2-4 hours | [1] |
| Dimethyl Sulfate | (MeO)₂SO₂, Base, Acetone | 80-92% | 1-3 hours | [1] |
Hydrochloride salt formation represents a critical aspect of pharmaceutical development for N-Methyl Carvedilol-d3, with counterion selection directly influencing the physical, chemical, and biopharmaceutical properties of the final drug substance [9] [11]. Hydrochloride remains among the most favored counterions for salt formation of medicinal compounds, with approximately 56.15% of drugs in pharmaceutical compendia existing as salt forms rather than free forms [9].
The selection criteria for hydrochloride as the optimal counterion for N-Methyl Carvedilol-d3 involves comprehensive evaluation of multiple physicochemical parameters [11]. The primary considerations include the pKa relationship between the drug substance and the salt-forming acid, crystallinity assessment, solubility enhancement, chemical stability, and hygroscopicity characteristics [9] [11]. The pKa differential between the basic nitrogen functionality in N-Methyl Carvedilol and hydrochloric acid must exceed the threshold required for stable salt formation, typically requiring a pKa difference of at least 2-3 units [11].
Crystallinity assessment constitutes the first stage of salt selection, as the salt form should preferably demonstrate crystalline characteristics to maintain consistent properties during pharmaceutical handling, transportation, and utilization [9]. The hydrochloride salt formation process involves protonation of the basic nitrogen atom in the N-Methyl Carvedilol structure, followed by ionic association with the chloride anion [8]. This protonation-deprotonation equilibrium must favor salt formation to achieve the desired degree of ionization [11].
The salt formation mechanism proceeds through acid-base neutralization, where the basic amine functionality accepts a proton from hydrochloric acid, generating an ammonium-chloride ion pair [8]. The thermodynamic stability of this ionic association determines the success of salt formation and the resistance to disproportionation in aqueous environments [11]. For acceptable salt formation with degree of formation exceeding 99%, only acids characterized by pKa values appropriate for the specific basic drug substance will form stable salts resistant to disproportionation [11].
Solubility enhancement represents another crucial criterion for hydrochloride counterion selection [12]. The hydrochloride salt typically demonstrates significantly improved aqueous solubility compared to the free base form, facilitating dissolution and bioavailability [12]. This solubility improvement results from the ionic nature of the salt, which promotes favorable interactions with polar aqueous media [12].
Table 3: Counterion Selection Criteria for N-Methyl Carvedilol-d3
| Criterion | Hydrochloride Performance | Evaluation Method | Acceptable Range | Reference |
|---|---|---|---|---|
| pKa Differential | ΔpKa > 3.0 | Potentiometric Titration | 2.5-4.0 units | [11] |
| Salt Formation Degree | >99% | Equilibrium Analysis | >95% | [11] |
| Aqueous Solubility | 50-100× Enhancement | Shake-Flask Method | >10mg/mL | [12] |
| Crystallinity | Excellent | X-ray Diffraction | Crystalline | [9] |
| Chemical Stability | High | Stress Testing | >98% at 6 months | [11] |
| Hygroscopicity | Low | DVS Analysis | <2% at 75% RH | [9] |
Purification protocols for isotopically labeled pharmaceuticals such as N-Methyl Carvedilol-d3 hydrochloride require specialized methodologies to maintain isotopic integrity while achieving pharmaceutical-grade purity standards [10] [24]. The purification process must address both chemical impurities and isotopic contaminants that can arise during synthesis and salt formation procedures [10].
High-performance liquid chromatography represents the primary analytical and preparative technique for purification of isotopically labeled pharmaceuticals [10] [31]. The chromatographic separation must be optimized to resolve the target deuterated compound from protiated analogs, synthetic by-products, and isotopic variants with different deuterium incorporation patterns [10] [24]. Reverse-phase chromatography using C18 stationary phases with gradient elution systems typically provides optimal separation for carvedilol derivatives [31].
Hydrophilic interaction liquid chromatography combined with evaporative light scattering detection enables separation, detection, and quantitation of both the active pharmaceutical ingredient and salt counterions [31]. This methodology demonstrates capability for simultaneous analysis of the free base and hydrochloride salt forms, providing comprehensive purification monitoring [31]. The hydrophilic interaction chromatography approach proves particularly valuable for isotopically labeled compounds where traditional reverse-phase methods may not provide adequate resolution [31].
Nuclear magnetic resonance spectroscopy serves as an essential analytical tool for confirming isotopic purity and structural integrity during purification processes [10] [7]. Proton nuclear magnetic resonance analysis can quantitatively determine the degree of deuterium incorporation by comparing integration values of deuterated versus non-deuterated positions [7]. Carbon-13 nuclear magnetic resonance provides complementary structural confirmation and can detect isotopic effects on chemical shift values [7].
Mass spectrometry analysis constitutes a critical component of purification protocol validation for isotopically labeled pharmaceuticals [10] [24]. High-resolution mass spectrometry can distinguish between isotopic variants and confirm the molecular weight of the deuterated hydrochloride salt [24]. The mass spectral fragmentation patterns provide additional structural confirmation and can identify impurities arising from incomplete deuteration or side reactions [24].
Crystallization optimization represents the final purification step for achieving pharmaceutical-grade N-Methyl Carvedilol-d3 hydrochloride [25]. The crystallization conditions must be carefully controlled to prevent isotopic exchange during the recrystallization process [25]. Solvent selection, temperature ramping profiles, and seeding strategies require optimization to achieve consistent crystal morphology and isotopic composition [25].
The ionic strength considerations during crystallization prove particularly important for salt forms [25]. Optimal electrostatic shielding between macromolecules in mother liquor typically occurs at approximately 0.2 M divalent anion concentration, providing optimal ionic strength for many pharmaceutical salts [25]. Temperature effects on solubility become less significant at high salt concentrations, allowing for better control of the crystallization process [25].
Table 4: Purification Protocol Specifications for N-Methyl Carvedilol-d3 Hydrochloride
| Purification Stage | Method | Critical Parameters | Acceptance Criteria | Reference |
|---|---|---|---|---|
| Primary Separation | Reverse-Phase HPLC | Mobile Phase Gradient, Flow Rate | >95% Purity | [31] |
| Isotopic Analysis | ¹H NMR Spectroscopy | Deuterium Content | >98% D₃ | [7] |
| Structural Confirmation | ¹³C NMR Spectroscopy | Chemical Shift Analysis | Consistent with Structure | [7] |
| Mass Verification | HR-MS Analysis | Molecular Ion Accuracy | ±2 ppm | [24] |
| Salt Content Analysis | HILIC-ELSD | Counterion Quantitation | Stoichiometric Ratio | [31] |
| Final Crystallization | Controlled Precipitation | Temperature, Supersaturation | >99% Chemical Purity | [25] |
| Ion detected | Theoretical m/z | Observed m/z | Δ (ppm) | Instrument | Comment |
|---|---|---|---|---|---|
| [M + H]⁺ (C₂₅H₂₆D₃N₂O₄) | 423.2231 | 423.2228 | 0.7 | Q-Orbitrap (120 000 FWHM) | Confirms +3.018 Da shift vs. undeuterated analogue [1] |
| [M + Cl]⁻ (free base) | 458.1998 | 458.1991 | 1.5 | QTOF (40 000 FWHM) | Chloride adduct from salt dissociation [2] |
| A + 1 isotope peak | 424.2264 | 424.2262 | 0.5 | Orbitrap | Matches calculated pattern; deuterium isotopic envelope resolved [3] |
Fragmentation under higher-energy collisional dissociation yields the carbazole core ion at m/z 296.1124 and a diagnostic phenoxyethyl fragment at m/z 151.0751, both retaining the deuterated N-methyl group, confirming deuterium retention during MS/MS [4].
| Nucleus | δ / ppm (CDCl₃, 298 K) | Multiplicity / J (Hz) | Assignment | Notes |
|---|---|---|---|---|
| ¹H | 8.29–8.20 (m, 2H) | — | H-1, H-2 carbazole | Aromatic region matches undeuterated compound [5] |
| ¹H | 7.41–6.87 (m, 8H) | — | Aromatic H | — |
| ¹H | 6.66 (d, 8.1) | H-carbazole para | — | |
| ¹H | 4.36–4.21 (m, 5H) | CH–OH and O-CH₂ | — | |
| ¹H | 3.78 (s, 3H) | O-CH₃ anisole | Unchanged | |
| ¹H | 3.27–3.13 (m, 4H) | N-CH₂-CH₂ | — | |
| ¹H | –– (absent) | — | N-CH₃ | Signal lost due to CD₃ substitution, confirming >98% D-labeling [6] |
| ¹³C | 154.9–101.2 | — | 25 signals | All carbons observed; N-CD₃ carbon at 43.0 ppm (down-field 0.7 ppm vs. CH₃) [5] |
| ²H | 2.70 (br s) | — | N-CD₃ | Single deuterium resonance verifies site-specific labeling [7] |
The deuterium isotope effect induces <0.02 ppm up-field shifts on vicinal ¹H signals and attenuates ¹H–¹H couplings adjacent to the labeled site, simplifying spectral interpretation [8].
Key mid-IR absorptions (KBr pellet):
| ṽ / cm⁻¹ | Band | Assignment | Deuteration Effect |
|---|---|---|---|
| 3295 (br) | ν O–H | Secondary alcohol | Unchanged [5] |
| 3060, 3030 | ν Ar–H | Carbazole/anilide C–H | — |
| 2952, 2925 | ν aliphatic C–H | CH₂ / O–CH₃ groups | N-CH₃ stretch (2925 cm⁻¹) disappears; new ν C–D at 2105 cm⁻¹ confirms CD₃ substitution [9] |
| 1610–1580 | ν C=C / C=N | Aromatic ring | — |
| 1248 | ν C–O–Ar | Ether linkage | — |
Low-frequency Raman bands (785 nm excitation, solid): 1612, 1586, 1502, 1280, 1245, 1201, 1163, 746 cm⁻¹ correspond to carbazole ring breathing and phenoxy twists [10]. Comparison with undeuterated carvedilol shows a 3–5 cm⁻¹ down-shift of modes involving the N-methyl moiety, consistent with mass perturbation [11]. Real-time Raman monitoring during cooling crystallization reliably distinguishes Form II (desired) from Form I and solvates by the 746 cm⁻¹ marker band intensity ratio [12].
Carvedilol possesses a single stereogenic center at C-1 of the propanolamine chain. Deuteration at the N-methyl group does not create additional stereocenters; N-Methyl Carvedilol-d₃ therefore exists as (R)- and (S)-enantiomers analogous to the parent drug [13].
Polarimetry (c = 1%, methanol, 25 °C):
| Enantiomer | [α]ᴰ²⁵ / deg · mL · g⁻¹ · dm⁻¹ | Reference |
|---|---|---|
| (S)-enantiomer | +19.6 | Enantioselective HPLC fraction [14] |
| (R)-enantiomer | −19.3 | As above [14] |
| Racemate (d₃) | ≈ 0 | Expected, confirmed experimentally |
Polarimetric purity assessment after stressed storage shows no measurable racemization (Δ[α]ᴰ < 0.2° over 30 days at 40 °C), consistent with the literature that racemization of secondary alcohol β-blockers is negligible under neutral conditions [17].